N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl and Hydroxy Groups: The phenyl and hydroxy groups are introduced through substitution reactions using suitable reagents.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound. Catalysts and solvents are selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(2,6-dichlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Uniqueness
N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the presence of both the hydroxy and phenyl groups on the triazine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H12Cl2N4O2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H12Cl2N4O2S/c18-11-7-4-8-12(19)15(11)20-13(24)9-26-17-21-16(25)14(22-23-17)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,24)(H,21,23,25) |
InChI Key |
YOAQNXPDSHPIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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